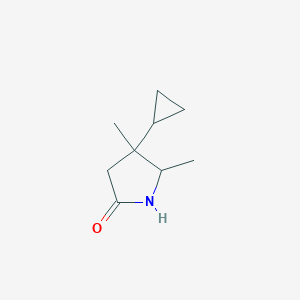
4-Cyclopropyl-4,5-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-4,5-dimethylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C9H15NO. It belongs to the class of pyrrolidinones, which are five-membered lactams.
Preparation Methods
The synthesis of 4-Cyclopropyl-4,5-dimethylpyrrolidin-2-one can be achieved through several routes. One common method involves the addition of malonates to trans-β-alkyl-β-nitrostyrenes in the presence of chiral magnesium bisoxazoline complexes and nickel or cobalt bis(dibenzylcyclohexane-1,2-diamine) complexes. This reaction results in the formation of Michael adducts, which are key precursors for the preparation of 4,5-disubstituted pyrrolidin-2-one derivatives .
Chemical Reactions Analysis
4-Cyclopropyl-4,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Scientific Research Applications
4-Cyclopropyl-4,5-dimethylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including potential pharmaceuticals.
Organic Synthesis: This compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-4,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
4-Cyclopropyl-4,5-dimethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
4,4-Dimethylpyrrolidin-2-one: Similar in structure but lacks the cyclopropyl group.
Pyrrolidin-2-one: The parent compound without any substituents.
N-Methylpyrrolidin-2-one: Contains a methyl group on the nitrogen atom.
The uniqueness of this compound lies in its cyclopropyl and dimethyl substituents, which may confer specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-cyclopropyl-4,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO/c1-6-9(2,7-3-4-7)5-8(11)10-6/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
QGODGGOGLLARFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=O)N1)(C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-aminophenoxy)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13277028.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid](/img/structure/B13277036.png)

![Butyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13277058.png)

![N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide](/img/structure/B13277063.png)
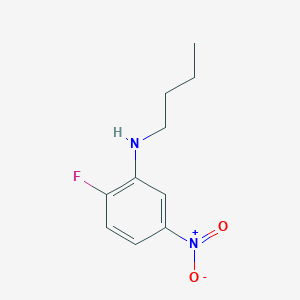
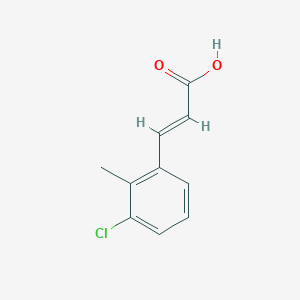
![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13277077.png)

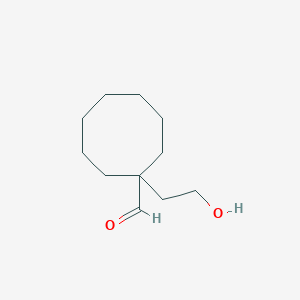
amine](/img/structure/B13277099.png)
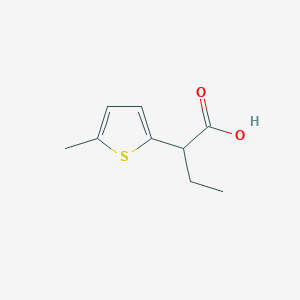
amine](/img/structure/B13277105.png)
